N-(3-chlorobenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide
CAS No.:
Cat. No.: VC11282837
Molecular Formula: C17H14ClN3O2S
Molecular Weight: 359.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H14ClN3O2S |
|---|---|
| Molecular Weight | 359.8 g/mol |
| IUPAC Name | N-[(3-chlorophenyl)methyl]-4-(4-methoxyphenyl)thiadiazole-5-carboxamide |
| Standard InChI | InChI=1S/C17H14ClN3O2S/c1-23-14-7-5-12(6-8-14)15-16(24-21-20-15)17(22)19-10-11-3-2-4-13(18)9-11/h2-9H,10H2,1H3,(H,19,22) |
| Standard InChI Key | AFFPEGZPLALABD-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NCC3=CC(=CC=C3)Cl |
| Canonical SMILES | COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NCC3=CC(=CC=C3)Cl |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s structure consists of a 1,2,3-thiadiazole core substituted at position 4 with a 4-methoxyphenyl group and at position 5 with a carboxamide moiety linked to a 3-chlorobenzyl chain. Key features include:
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Aromatic Systems: The 4-methoxyphenyl and 3-chlorobenzyl groups contribute to lipophilicity, enhancing membrane permeability.
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Thiadiazole Core: The sulfur and nitrogen-rich heterocycle enables hydrogen bonding and dipole interactions, critical for biological activity .
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Chlorine Substituent: The meta-chloro group on the benzyl ring may influence steric and electronic properties, potentially modulating receptor binding .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 359.8 g/mol | |
| logP | Estimated ~3.9 (analog-based) | |
| Hydrogen Bond Acceptors | 5 | |
| Hydrogen Bond Donors | 1 | |
| Polar Surface Area | ~53 Ų (analog-based) |
The SMILES notation (COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NCC3=CC(=CC=C3)Cl) and InChIKey (AFFPEGZPLALABD-UHFFFAOYSA-N) provide unambiguous identifiers for computational modeling.
Synthesis and Reactivity
Hypothetical Synthetic Pathways
While explicit synthesis data for this compound is unavailable, established methods for 1,2,3-thiadiazoles suggest a multi-step approach:
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Cyclization: Reacting a thiosemicarbazide intermediate with a chlorinating agent (e.g., ) to form the thiadiazole ring .
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Substitution: Introducing the 4-methoxyphenyl group via nucleophilic aromatic substitution or Suzuki coupling.
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Amidation: Coupling the 5-carboxylic acid derivative with 3-chlorobenzylamine using carbodiimide reagents.
Challenges include optimizing yields for the meta-chlorinated benzyl group, which may require tailored catalysts or protecting strategies.
Structure-Activity Relationships (SAR)
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Lipophilicity: The methoxy group increases logP (~3.9), enhancing bioavailability but risking hepatotoxicity .
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Halogen Effects: Meta-chloro substitution on the benzyl ring may improve target affinity compared to para-chloro analogs .
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Hydrogen Bonding: The carboxamide moiety’s polar surface area (53 Ų) balances solubility and membrane permeability .
Future Research Directions
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Synthesis Optimization: Develop regioselective methods for introducing the 3-chlorobenzyl group.
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In Vitro Screening: Evaluate GABA receptor binding and cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa).
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Molecular Docking: Model interactions with NMDA receptors or topoisomerase II using the InChIKey (AFFPEGZPLALABD-UHFFFAOYSA-N) .
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Toxicology Profiles: Assess acute toxicity (LD₅₀) in rodent models to establish safety margins.
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